N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
CAS No.:
Cat. No.: VC16284912
Molecular Formula: C18H16FN3O3
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16FN3O3 |
|---|---|
| Molecular Weight | 341.3 g/mol |
| IUPAC Name | N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
| Standard InChI | InChI=1S/C18H16FN3O3/c1-11-6-8-12(9-7-11)17(24)21-20-14-10-16(23)22(18(14)25)15-5-3-2-4-13(15)19/h2-9,14,20H,10H2,1H3,(H,21,24) |
| Standard InChI Key | VCVUKZMRZJQWJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Introduction
N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound that has garnered significant attention in scientific research due to its unique molecular structure and potential applications. This compound belongs to the class of hydrazides and features a pyrrolidine ring, known for its diverse biological activities. The presence of a fluorophenyl group enhances its lipophilicity, making it an interesting candidate for pharmacological studies.
Synthesis Methods
The synthesis of N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multiple steps. One common method includes the reaction of salicyl hydrazide with 2-fluoropropiophenone in the presence of glacial acetic acid. The process generally requires heating the reaction mixture at approximately 60°C for several hours, followed by purification techniques such as recrystallization or chromatography to isolate the desired product.
Biological Activities and Potential Applications
Preliminary studies indicate that compounds with similar structures exhibit promising biological activities. These compounds have been investigated for their potential as therapeutic agents due to their diverse chemical reactivity and biological activity. The presence of both hydrazide and dioxopyrrolidine functionalities suggests potential applications in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide can be analyzed through various typical reactions associated with hydrazides and pyrrolidine derivatives. These reactions are instrumental in understanding the compound's potential transformations and applications in synthetic chemistry.
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